molecular formula C24H39InO9 B12066941 Indium methyl(trimethyl)acetyl-acetate

Indium methyl(trimethyl)acetyl-acetate

Cat. No.: B12066941
M. Wt: 586.4 g/mol
InChI Key: WNFKDZRBEQYRRC-VWNCFGDFSA-K
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Description

Indium methyl(trimethyl)acetyl-acetate is an organometallic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of indium, a metal known for its use in electronics and other high-tech applications. The compound’s structure includes a methyl group, a trimethyl group, and an acetyl-acetate moiety, making it a versatile reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of indium methyl(trimethyl)acetyl-acetate typically involves the reaction of metallic indium with ethyl acetate in the presence of N,N-dimethylacetamide. This reaction yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indium methyl(trimethyl)acetyl-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-acetate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like alkoxides or amines under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Indium methyl(trimethyl)acetyl-acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which indium methyl(trimethyl)acetyl-acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The acetyl-acetate moiety can act as a ligand, coordinating with metal centers in catalytic processes. The methyl and trimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    Trimethylindium: Another indium-containing compound used in the semiconductor industry.

    Indium(III) acetate: A simpler indium compound with applications in organic synthesis.

    Indium isopropoxide: Used as a precursor in the preparation of indium oxide thin films.

Uniqueness: Indium methyl(trimethyl)acetyl-acetate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.

Properties

Molecular Formula

C24H39InO9

Molecular Weight

586.4 g/mol

IUPAC Name

methyl (E)-3-bis[[(E)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate

InChI

InChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5+;

InChI Key

WNFKDZRBEQYRRC-VWNCFGDFSA-K

Isomeric SMILES

CC(/C(=C\C(=O)OC)/O[In](O/C(=C/C(=O)OC)/C(C)(C)C)O/C(=C/C(=O)OC)/C(C)(C)C)(C)C

Canonical SMILES

CC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C

Origin of Product

United States

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